![molecular formula C12H8F3NO2S B1272232 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid CAS No. 849066-52-0](/img/structure/B1272232.png)
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid
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Overview
Description
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . The compound you mentioned seems to be a derivative of thiophene, with additional functional groups such as amino, phenyl, and trifluoromethyl attached to the thiophene ring .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can vary widely depending on the functional groups present in the molecule. For example, the Suzuki–Miyaura coupling reaction is commonly used with organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including those with a 3-amino-4-phenyl-5-(trifluoromethyl) moiety, have been studied for their potential anticancer properties. These compounds can be designed to target various pathways involved in cancer cell proliferation and survival. For example, they may inhibit kinase activity or disrupt cell cycle progression, leading to the death of cancer cells .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief drugs. They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Antimicrobial Activity
Thiophene compounds have shown promise as antimicrobial agents. Their structure allows for interaction with bacterial enzymes or proteins, potentially leading to the development of new antibiotics that can combat resistant strains of bacteria .
Material Science: Organic Semiconductors
In material science, thiophene derivatives are utilized in the creation of organic semiconductors. These compounds can be part of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Corrosion Inhibition
The industrial application of thiophene derivatives includes their use as corrosion inhibitors. Their chemical structure can interact with metal surfaces, forming a protective layer that prevents corrosion, which is crucial in extending the lifespan of metal components in various industries .
Dental Anesthetics
Some thiophene derivatives are used in dental medicine as anesthetics. For instance, articaine, which contains a thiophene ring, is a commonly used local anesthetic in dental procedures in Europe due to its effective sodium channel-blocking properties .
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various targets, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological processes, suggesting they may affect multiple pathways .
Result of Action
Thiophene derivatives are known to have various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects .
properties
IUPAC Name |
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFXVCOJJGNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372366 |
Source
|
Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
CAS RN |
849066-52-0 |
Source
|
Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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